Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-sulfanylidene-3H-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-11-6(10)7-4/h3H,2H2,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGNEFWADGCDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=S)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in the presence of ethanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Biological Activities
ETDTC exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. Key areas of application include:
Antimicrobial Activity
Studies have demonstrated that ETDTC derivatives possess significant antimicrobial properties against various pathogens. For instance, thiazoline derivatives similar to ETDTC showed promising inhibition against Escherichia coli and Salmonella species. The effectiveness was assessed using the inhibition zone technique, revealing that specific derivatives had comparable activity to standard antibiotics like gentamycin .
Antitumor Activity
ETDTC has been evaluated for its antitumor potential against cancer cell lines such as HepG-2 (human liver cancer) and HCT-116 (colon cancer). The compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For example, certain thiazoline derivatives demonstrated IC50 values as low as 7.46 µg/mL against HepG-2 cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5b | HepG-2 | 7.46 |
| 2c | HCT-116 | 12.6 |
Antioxidant Properties
Research indicates that thiazoline-based compounds, including ETDTC, exhibit antioxidant activities that can mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage .
Practical Applications
Pharmaceutical Development:
Given its diverse biological activities, ETDTC is being explored as a lead compound in drug development for treating infections and cancers. Its ability to inhibit microbial growth and cancer cell proliferation positions it as a candidate for further pharmacological studies.
Agricultural Uses:
The antimicrobial properties of ETDTC derivatives suggest potential applications in agriculture as biopesticides or fungicides, helping to control plant pathogens without the environmental impact associated with conventional chemicals.
Case Study 1: Antimicrobial Evaluation
A study conducted on various thiazoline derivatives revealed that compounds structurally related to ETDTC showed significant efficacy against both gram-positive and gram-negative bacteria. The results highlighted the potential of these compounds in developing new antibiotics .
Case Study 2: Antitumor Activity Assessment
In vitro studies comparing the cytotoxic effects of ETDTC derivatives on HepG-2 and HCT-116 cell lines demonstrated that specific modifications to the thiazoline structure enhanced their antitumor activity significantly, indicating pathways for optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. This can lead to a range of biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The dihydrothiazole ring system is a common motif in medicinal chemistry. Key structural variations among analogs include substituents at positions 3, 4, and 5, which influence physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
Key Findings and Implications
Structural Flexibility : The dihydrothiazole core allows diverse substitutions, enabling tailored physicochemical and biological properties.
Synthetic Efficiency : One-pot methods (e.g., ) offer advantages for rapid analog generation, whereas complex derivatives like 9g require multi-step strategies .
Bioactivity Trends :
- Electron-withdrawing groups (e.g., chlorophenyl) enhance stability and target affinity.
- Extended aromatic systems (e.g., benzodioxophosphol in 9g ) improve antimicrobial potency.
- Heteroatom incorporation (e.g., pyridinyl in Inhibitor F) enables enzyme inhibition via allosteric modulation .
Biological Activity
Introduction
Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in pharmacology, particularly focusing on its antitumor, antimicrobial, and other therapeutic properties.
Synthesis and Characterization
This compound can be synthesized through various methods involving thiazole derivatives. The synthesis typically includes the reaction of thioamide with ethyl chloroacetate under basic conditions, leading to the formation of the thiazole ring system. Characterization of the compound is commonly performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antitumor Activity
The antitumor potential of this compound has been evaluated against several cancer cell lines. A study reported significant cytotoxic effects against human hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50) values for these evaluations are crucial for understanding the compound's efficacy:
The structure-activity relationship (SAR) studies indicate that modifications in the thiazole structure can enhance its cytotoxicity. For instance, the presence of electron-donating groups at specific positions on the phenyl ring significantly increases activity.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Various studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | Comparable to Gentamycin | |
| Salmonella sp. | Significant inhibition |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Other Biological Activities
In addition to antitumor and antimicrobial effects, this compound has shown potential in other therapeutic areas:
- Antioxidant Activity : The compound has demonstrated free radical scavenging properties, indicating its potential use in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Case Study on HepG-2 Cells : A study conducted by Evren et al. (2019) demonstrated that derivatives of this compound exhibited strong selectivity against HepG-2 cells with IC50 values significantly lower than conventional chemotherapeutics like Doxorubicin .
- Antimicrobial Screening : Research by Eliazyan et al. (2013) evaluated various thiazole derivatives, including this compound, showing promising results against E. coli and Salmonella .
- Molecular Docking Studies : Molecular docking simulations have indicated that this compound interacts with key proteins involved in cancer cell proliferation and survival pathways .
Q & A
Basic: What are the established synthetic routes for Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?
Answer:
The compound is synthesized via cyclocondensation reactions involving thiourea derivatives and α-haloesters. For example, analogous thiazole derivatives are prepared by reacting ethyl 2-bromoacetate with thiourea under basic conditions (e.g., NaOH or K₂CO₃) in ethanol or DMSO, followed by refluxing for 12–18 hours . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMSO improve reaction efficiency compared to ethanol .
- Temperature control : Prolonged reflux (≥12 hours) ensures complete cyclization .
- Purification : Crystallization from water-ethanol mixtures or silica gel chromatography yields pure products (65–70% yields) .
Basic: How is the compound characterized using spectroscopic and crystallographic techniques?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : The thioxo group (C=S) resonates at ~160–170 ppm in ¹³C NMR, while NH protons in the thiazole ring appear as broad singlets near δ 10–12 ppm in ¹H NMR .
- IR : Strong absorption bands at ~1200 cm⁻¹ (C=S) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .
- Crystallography : X-ray diffraction using SHELX software reveals bond lengths, dihedral angles (e.g., 84.59° between aromatic rings in analogous structures), and hydrogen-bonding networks critical for stability .
Advanced: What is the role of the thioxo group in the compound’s chemical reactivity and biological activity?
Answer:
- Reactivity : The thioxo group participates in nucleophilic substitutions and cycloadditions. For example, it reacts with alkyl halides to form S-alkyl derivatives, expanding structural diversity .
- Biological Activity : In related thiazole derivatives, the thioxo moiety enhances antimicrobial and anticancer activity by interacting with enzyme active sites (e.g., inhibiting bacterial DNA gyrase or cancer cell kinases) .
Advanced: How do structural modifications at specific positions influence the compound’s pharmacological properties?
Answer:
- Position 2 (Thioxo) : Replacement with amino groups reduces electrophilicity, diminishing reactivity but improving solubility .
- Position 4 (Ester) : Hydrolysis to carboxylic acid derivatives enhances bioavailability and target binding in antiviral studies .
- Substituent Effects : Adding electron-withdrawing groups (e.g., nitro, cyano) at the phenyl ring in analogous compounds increases antibacterial potency by 2–4 fold .
Basic: What are the key challenges in purifying this compound, and what methods are effective?
Answer:
- Challenges : The compound’s polar nature and tendency to form hydrogen bonds complicate separation from byproducts.
- Solutions :
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves impurities .
- Crystallization : Slow cooling in ethanol-water mixtures yields high-purity crystals (≥95%) .
Advanced: What computational or experimental methods are used to study the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Predicts binding affinities to targets like EGFR or HIV-1 protease using software such as AutoDock .
- In Vitro Assays : Antimicrobial activity is tested via broth microdilution (MIC values), while anticancer potential is assessed using MTT assays on cell lines (e.g., HeLa, MCF-7) .
Basic: What are the stability profiles and recommended storage conditions?
Answer:
- Stability : The compound is hygroscopic and prone to hydrolysis in aqueous media.
- Storage : Store at –20°C in airtight containers with desiccants (e.g., silica gel) to prevent degradation .
Advanced: How can contradictions in reported biological data be resolved through experimental design?
Answer:
- Standardized Protocols : Use consistent cell lines (e.g., ATCC-certified) and control compounds to minimize variability .
- Dose-Response Studies : Establish IC₅₀/MIC values across multiple concentrations to validate activity thresholds .
- Structural Confirmation : Ensure synthesized batches are characterized via NMR and HPLC to rule out impurities affecting bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
